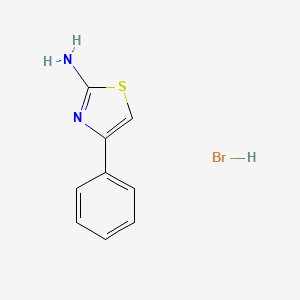![molecular formula C12H17Cl2N3 B12050641 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride is a chemical compound with the empirical formula C12H17Cl2N3 and a molecular weight of 274.19 g/mol . Pyrazoles and their derivatives are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with benzylamine under specific conditions. One common method includes treating a solution of 3,5-dimethylpyrazole with benzylamine in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use as a blocking agent for isocyanates.
Bis(pyrazolyl)methanes: Compounds with similar pyrazole ring structures, used in various biological and industrial applications.
Pyrazolo[3,4-d]pyrimidines: Hybrid compounds with promising biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17Cl2N3 |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;;/h3-7H,8,13H2,1-2H3;2*1H |
Clave InChI |
CAGODXQCFDAFFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)



![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)



![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
